1-Ethyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine is a compound that features a pyrazole ring and a pyridine moiety, making it of significant interest in medicinal chemistry. Its structure allows for various interactions in biological systems, which may lead to potential therapeutic applications. The compound is classified as an organic heterocyclic compound, specifically a pyrazole derivative, and is recognized for its potential as a pharmaceutical intermediate.
The synthesis of 1-Ethyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine can be achieved through several methods, typically involving condensation reactions between appropriate precursors. A common synthetic route includes:
The synthesis often requires careful control of temperature and reaction time to ensure high yields and purity. For example, reactions are typically conducted under inert atmospheres (nitrogen or argon) to prevent oxidation and degradation of sensitive intermediates .
The molecular formula of 1-Ethyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine is , indicating the presence of carbon, hydrogen, and nitrogen atoms. The structure features:
Key structural data includes:
1-Ethyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Common reagents for these reactions include:
Key physical properties include:
Relevant chemical properties are:
Property | Value |
---|---|
Molecular Formula | C12H14N4 |
Molecular Weight | 218.27 g/mol |
Boiling Point | 238.6 °C |
Density | 1.16 g/cm³ |
1-Ethyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine has several scientific applications:
Pyrazole-pyridine hybrids represent a privileged structural motif in medicinal chemistry due to their dual capacity for target engagement and pharmacokinetic optimization. These hybrids exploit the complementary electronic properties of both rings: the pyrazole nitrogen atoms serve as hydrogen bond acceptors/donors, while the pyridine nitrogen provides a basic center conducive to salt formation and water solubility. The specific architecture of 1-ethyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine features a flexible methylene linker between the pyridine and pyrazole rings, enabling conformational adaptability for optimal target binding [4] [8].
Table 1: Bioactive Pyrazole-Pyridine Hybrids and Their Therapeutic Applications
Compound Structure | Biological Activity | Molecular Target |
---|---|---|
1H-Pyrazolo[3,4-b]pyridine core | Anticancer | CDK inhibitors (e.g., Dinaciclib) |
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole | Kinase modulation | c-Met/VEGFR2 inhibition |
4-Aminopyrazolylpyridine | Antiviral | RSV fusion inhibition |
Pyranopyrazole-quinolone hybrids | Photovoltaic/optoelectronic applications | Organic semiconductors [3] |
The strategic incorporation of the ethyl group at N1 of the pyrazole ring, as seen in 1-ethyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, enhances metabolic stability by blocking oxidative metabolism at this position. Meanwhile, the 4-aminopyrazole moiety serves as a versatile handle for derivatization, enabling structure-activity relationship (SAR) exploration. Computational studies indicate that the pyridin-4-ylmethyl configuration provides superior vectorial alignment for interacting with complementary aromatic residues in enzyme binding pockets compared to its 2- or 3-pyridyl isomers [4] [7]. This geometric preference translates to enhanced binding affinities in biological systems, particularly in kinase inhibition where the hybrid occupies adenine-binding regions of ATP pockets.
Structural analogues of 1-ethyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine demonstrate remarkable versatility in infectious disease research. Pyrazole-pyridine hybrids bearing amino linkers exhibit potent antiviral activities, particularly against respiratory syncytial virus (RSV). The compound GS-5806 (a pyrazole-pyridine hybrid) functions as an RSV fusion inhibitor by disrupting the F-protein-mediated viral entry process, demonstrating nanomolar efficacy in challenge studies . This validates the pyrazole-pyridine pharmacophore as a viable platform for antiviral development.
In antimicrobial applications, the 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ) heterocycle exhibits broad-spectrum activity against Gram-positive pathogens. Its mechanism involves disruption of membrane integrity and inhibition of nucleic acid synthesis enzymes [3]. The presence of the pyrazole-amine moiety appears critical for DNA gyrase binding, as demonstrated through mutagenesis studies.
Table 2: Antimicrobial Activity Profiles of Pyrazole-Pyridine Analogues
Compound Class | Microbial Targets | Potency Range (MIC, μg/mL) |
---|---|---|
4-Amino-1,2,4-triazole-5-thiones | Bacterial pathogens | 8–64 [5] |
Pyrazolo[1,5-a]pyrimidines | Fungal strains | 4–32 |
APPQ derivatives | Gram-positive bacteria | 2–16 [3] |
6-(Pyrazol-1-yl)aminopyrimidines | Mycobacterial species | 0.5–8 |
The antimicrobial potency correlates strongly with electronic properties of the pyrazole substituents. Electronegative groups at C3 position enhance penetration through bacterial membranes, while the basic pyridine nitrogen facilitates protonation in acidic phagolysosomes, enabling targeted intracellular action against pathogens like Mycobacterium tuberculosis. Hybrids featuring fluorinated alkyl chains, such as N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine, demonstrate enhanced bioavailability and CNS penetration for targeting neurotropic infections .
The synthesis of 1-ethyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine relies critically on N-alkylation methodologies refined over decades. Traditional approaches involved SN2 reactions between 4-aminopyrazole precursors and 4-(bromomethyl)pyridine under basic conditions. However, contemporary methods employ transition metal-catalyzed couplings and microwave-assisted reactions to improve regioselectivity and yields .
A landmark development was the regioselective N1-alkylation of pyrazoles using phase-transfer catalysts, preventing the formation of N2-alkyl regioisomers that plagued early syntheses. The ethyl group introduction typically employs iodoethane or diethyl sulfate in the presence of carbonate bases (K₂CO₃) in aprotic solvents like DMF or acetonitrile at 60–80°C. This strategy achieves >95% regioselectivity for N1-alkylation due to the greater nucleophilicity of the pyrazole nitrogen compared to the ring nitrogen atoms [4] [7].
Table 3: Optimization of N-Alkylation Conditions for Pyrazole Derivatives
Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (N1:N2) |
---|---|---|---|---|---|
Ethyl iodide | K₂CO₃ | DMF | 60 | 78 | 95:5 |
Diethyl sulfate | Cs₂CO₃ | MeCN | 80 | 85 | 97:3 |
Ethyl triflate | TEA | Toluene | 110 | 92 | >99:1 |
Ethanol (Mitsunobu) | PPh₃/DIAD | THF | 25 | 65 | >99:1 |
The critical methylene bridge formation between the pyrazole C4-amino group and pyridine ring employs reductive amination or nucleophilic substitution strategies. Advanced methods utilize in situ generated Schiff bases followed by sodium borohydride reduction, achieving yields >80% with minimal overalkylation. Recent innovations include photoredox-catalyzed aminations and electrochemical methods that enable C-N bond formation under milder conditions without protecting groups . These developments have facilitated the synthesis of complex derivatives bearing sensitive functional groups that would not survive traditional alkylation conditions.
CAS No.:
CAS No.: 15565-46-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 94087-41-9